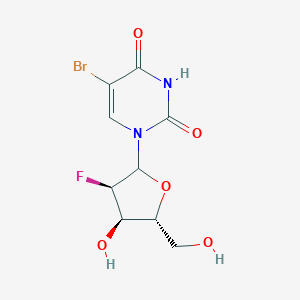

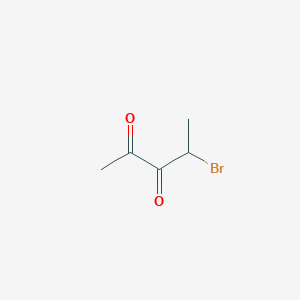

4-Bromo-pentane-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-Bromo-pentane-2,3-dione derivatives involves reactions between pentane-2,4-dione and corresponding aryldiazonium salts. These processes are characterized by various methods such as IR, UV–vis, 1H and 13C NMR spectroscopies, potentiometry, X-ray diffraction analysis, and thermogravimetry (Mahmudov et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using methods like X-ray diffraction analysis and quantum-chemical calculations. These studies provide insights into their structural and tautomeric characteristics, revealing important aspects such as intramolecular hydrogen bonding and molecular geometries (Maharramov et al., 2010).

Chemical Reactions and Properties

Various chemical reactions involving this compound have been investigated, including its thermal decompositions, which show high thermal stability. The reactions are influenced by factors like electron-acceptor character of substituents and solvent properties (Mahmudov et al., 2011).

Physical Properties Analysis

The physical properties of this compound derivatives, such as their absorption bands in UV–vis spectra, are dependent on the substituents and solvent properties. These properties have been studied through spectroscopic methods and thermodynamic analysis (Maharramov et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound are characterized by its reactivity in various chemical reactions. The compound's structure in both solution and solid state, as well as its tautomeric forms, significantly influence its chemical behavior and interactions (Dolati et al., 2015).

Scientific Research Applications

Dermatological Applications

Research comparing pentane-1,5-diol with other diols in dermatology highlighted the efficacy, safety, and pharmaceutical characteristics of pentane-1,5-diol for use in topical pharmaceutical products. It was found to be more effective than several other diols, suggesting a potential area for the application of similar compounds in dermatological formulations (Jacobsson Sundberg & Faergemann, 2008).

Liquid Crystal Research

Studies on methylene-linked liquid crystal dimers, including pentane derivatives, have reported on their transitional properties and the identification of a twist-bend nematic phase. This indicates the role of similar compounds in the development of new liquid crystal technologies (Henderson & Imrie, 2011).

Bioproduction and Downstream Processing

The review on downstream processing of biologically produced diols emphasizes the challenges and advancements in the recovery and purification of these compounds from fermentation broths. This context could be relevant for the production and application of 4-Bromo-pentane-2,3-dione in biotechnological processes (Xiu & Zeng, 2008).

Environmental and Safety Concerns

A review of novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, highlights the importance of understanding the environmental impact and safety of chemical compounds, which is crucial for compounds like this compound (Zuiderveen, Slootweg, & de Boer, 2020).

Mechanism of Action

Target of Action

It’s known that many similar compounds interact with various enzymes and proteins within the cell, altering their function and leading to changes in cellular processes .

Mode of Action

This can lead to the modification of these molecules and alter their function .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in energy metabolism, signal transduction, and cell cycle regulation .

Pharmacokinetics

It’s known that similar compounds can be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized by the liver, and excreted in urine and feces .

Result of Action

Similar compounds have been shown to cause various effects, including oxidative stress, dna damage, and cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-pentane-2,3-dione. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity. Additionally, the compound’s effect can be influenced by the physiological state of the organism, including its age, sex, health status, and genetic background .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-bromopentane-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-3(6)5(8)4(2)7/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBQPPMMBOGTCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C(=O)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21619-25-0 |

Source

|

| Record name | 4-bromopentane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.